![molecular formula C16H15F4N3O4S B2613038 5-Fluoro-2-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine CAS No. 2034326-67-3](/img/structure/B2613038.png)
5-Fluoro-2-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine
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Overview
Description
The compound contains several functional groups including a pyrimidine ring, a piperidine ring, a sulfonyl group, and a trifluoromethoxy group attached to a phenyl ring. These groups are common in many pharmaceutical compounds and could potentially have various biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethoxy group could be introduced using a trifluoromethylation reagent . The piperidine ring could be formed via a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine and piperidine rings would provide rigidity to the structure, while the sulfonyl and trifluoromethoxy groups could participate in various intermolecular interactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the pyrimidine ring could participate in nucleophilic substitution reactions, while the piperidine ring could undergo reactions typical of secondary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethoxy group is highly electronegative and could increase the polarity of the compound .Scientific Research Applications
Herbicidal Applications
One study discusses new pyrimidine intermediates for herbicidal sulfonylureas. These intermediates, including 2-amino-4-trifluoromethyl-6-trifluoromethoxypyrimidine, were synthesized and found to be selective post-emergence herbicides in cotton and wheat, presumably due to sulfone metabolization for selectivity. This research underscores the potential of fluorinated pyrimidines in developing selective herbicides for agricultural use (Hamprecht, Mayer, Westphalen, & Walter, 1999).
Antiviral Properties
Another study focused on the antiviral properties of fluorine-containing 3′-azido-3′-deoxythymidine derivatives, synthesized through reactions involving pyrimidine nucleoside 5′-aldehydes. This research explores the potential of fluorinated pyrimidine derivatives in developing treatments for viral infections, including HIV (Lloyd, Coe, Walker, & Howarth, 1993).
Corrosion Inhibition
Research on the adsorption and corrosion inhibition properties of piperidine derivatives on iron surfaces includes a study involving 5-fluoro-2-(methylthio)pyrimidine-4-yl derivatives. These compounds exhibited promising results in protecting iron against corrosion, suggesting applications in materials science and engineering to enhance the longevity of metal structures (Kaya et al., 2016).
Antimicrobial Applications
A study on the synthesis and antimicrobial activity of pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moiety revealed some compounds with significant antimicrobial activity. This research contributes to the development of new antimicrobial agents to combat resistant strains of bacteria and fungi (Ammar et al., 2004).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-fluoro-2-[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-3-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F4N3O4S/c17-11-8-21-15(22-9-11)26-13-2-1-7-23(10-13)28(24,25)14-5-3-12(4-6-14)27-16(18,19)20/h3-6,8-9,13H,1-2,7,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIRELHIECKBDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F4N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine |
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